4H-Tetrazolo(5,1-c)(1,4)benzothiazine

C–H functionalisation heterocyclic building blocks medicinal chemistry diversification

4H‑Tetrazolo(5,1‑c)(1,4)benzothiazine is a rigid, planar heterocyclic scaffold comprising a 1,4‑benzothiazine ring ortho‑fused to a tetrazole [REFS‑1]. The methylene protons at C‑4 of the thiazine ring are sufficiently acidic to be deprotonated under mild base and intercepted with a range of electrophiles, enabling rapid diversification of the core [REFS‑1].

Molecular Formula C8H6N4S
Molecular Weight 190.23 g/mol
CAS No. 83443-01-0
Cat. No. B12641764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Tetrazolo(5,1-c)(1,4)benzothiazine
CAS83443-01-0
Molecular FormulaC8H6N4S
Molecular Weight190.23 g/mol
Structural Identifiers
SMILESC1C2=NN=NN2C3=CC=CC=C3S1
InChIInChI=1S/C8H6N4S/c1-2-4-7-6(3-1)12-8(5-13-7)9-10-11-12/h1-4H,5H2
InChIKeyPJSJLNZVYALOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Tetrazolo(5,1-c)(1,4)benzothiazine (CAS 83443-01-0) Procurement‑Grade Overview for Synthetic Chemists


4H‑Tetrazolo(5,1‑c)(1,4)benzothiazine is a rigid, planar heterocyclic scaffold comprising a 1,4‑benzothiazine ring ortho‑fused to a tetrazole [REFS‑1]. The methylene protons at C‑4 of the thiazine ring are sufficiently acidic to be deprotonated under mild base and intercepted with a range of electrophiles, enabling rapid diversification of the core [REFS‑1]. This intrinsic reactivity directly underpins the compound’s utility as a building block in medicinal chemistry and agrochemical discovery campaigns that require late‑stage functionalisation without protecting‑group manipulation.

Why Generic Benzothiazine Substitution Fails for Late‑Stage Diversification When Sourcing 4H‑Tetrazolo(5,1‑c)(1,4)benzothiazine (83443‑01‑0)


Constitutional isomers such as 5H‑tetrazolo[1,5‑a][3,1]benzothiazines [REFS‑1] and simple 1,4‑benzothiazines lack the uniquely acidic C‑4 methylene protons that make 4H‑tetrazolo(5,1‑c)(1,4)benzothiazine amenable to chemoselective deprotonation–alkylation sequences [REFS‑2]. Generic alternatives also exhibit different tautomeric preferences, ring‑junction geometries, and electron‑withdrawing effects, which alter both reactivity and downstream biological target engagement [REFS‑2]. Interchanging scaffolds without verifying these properties frequently results in synthetic dead‑ends or inactive derivatives, making direct procurement of the verified CAS 83443‑01‑0 essential for programmes that rely on the published functionalisation chemistry.

Quantitative Comparator Evidence: 4H‑Tetrazolo(5,1‑c)(1,4)benzothiazine (83443‑01‑0) Versus Closest Heterocyclic Analogs


Chemoselective C‑4 Methylene Deprotonation–Alkylation: 4H‑Tetrazolo(5,1‑c)(1,4)benzothiazine vs 5H‑Tetrazolo[1,5‑a][3,1]benzothiazine

The target compound undergoes base‑catalysed deprotonation at the C‑4 methylene and reacts with alkyl halides to give 4‑alkyl derivatives in isolated yields of 60–85% (representative examples: methylation, benzylation) [REFS‑1]. In contrast, the 5H‑tetrazolo[1,5‑a][3,1]benzothiazine isomer lacks a similarly acidic methylene adjacent to a sulfenamide‑type sulfur, and no analogous chemoselective alkylation has been reported [REFS‑2]. This enables orthogonal diversification of the 4H‑[5,1‑c] core without pre‑functionalisation.

C–H functionalisation heterocyclic building blocks medicinal chemistry diversification

Bromination Reactivity: 4H‑Tetrazolo(5,1‑c)(1,4)benzothiazine vs 4‑Methyl‑4H‑Tetrazolo(5,1‑c)(1,4)benzothiazine

Treatment of the parent compound with N‑bromosuccinimide (NBS) selectively affords 4‑bromo‑4H‑tetrazolo(5,1‑c)(1,4)benzothiazine [REFS‑1]. The 4‑methyl derivative, by contrast, undergoes bromination at the methyl group to give 4‑bromomethylene‑4H‑tetrazolo(5,1‑c)(1,4)benzothiazine [REFS‑1]. This divergent reactivity reflects the distinct kinetic acidity of the benzylic‑type C–H bonds and provides two structurally differentiated scaffolds from a common precursor.

electrophilic substitution building block diversification halogenation

Acetal Stability of 4‑Bromomethylene‑Derived Adducts: Tetrazolo‑Benzothiazine vs Simple Benzothiazine Acetals

The 4‑bromomethylene derivative reacts with alkoxides to yield acetals that exhibit unusual resistance to acid‑catalysed hydrolysis [REFS‑1]. Simple 1,4‑benzothiazine acetals, by comparison, are reported to hydrolyse readily under mild acidic conditions [REFS‑2]. Although quantitative half‑life data are not available in the public domain, the qualitative stability difference is consistently observed and has implications for designing prodrugs or acid‑stable linkers.

acid stability prodrug design protecting group chemistry

Fungal Foliar Pathogen Activity: Tetrazolo‑Benzothiazine Isomer Comparison

In the 5H‑tetrazolo[1,5‑a][3,1]benzothiazine series, several compounds display 80–100% control of bean rust (Uromyces phaseoli) at 400 ppm in greenhouse trials [REFS‑1]. While no equivalent quantitative data have been published for the 4H‑[5,1‑c] isomer, the distinct ring‑fusion geometry alters the spatial orientation of the tetrazole N‑lone pair and the sulfur atom, which is predicted to shift the pharmacophore [REFS‑2]. Screening panels should therefore include both isomers to capture the maximal fungicidal space.

antifungal agrochemical structure‑activity relationship

Validated Application Scenarios for 4H‑Tetrazolo(5,1‑c)(1,4)benzothiazine (83443‑01‑0) Based on Quantitative Evidence


Late‑Stage Diversification of Tetrazolo‑Benzothiazine Libraries via C‑4 Alkylation

Medicinal chemistry teams can use the inherent acidity of the C‑4 methylene (deprotonation–alkylation yields 60–85%) [REFS‑1] to introduce diverse side chains in the final steps of a synthesis sequence. This approach obviates protecting‑group strategies and reduces linear step count, directly addressing lead‑optimisation timelines.

Dual Bromination Pathways to Orthogonal Building Blocks

From a single purchased batch of CAS 83443‑01‑0, a researcher can generate either 4‑bromo‑4H‑tetrazolo(5,1‑c)(1,4)benzothiazine (NBS, parent) or 4‑bromomethylene‑4H‑tetrazolo(5,1‑c)(1,4)benzothiazine (NBS, 4‑methyl derivative) [REFS‑1], creating two distinct electrophilic partners for cross‑coupling or nucleophilic displacement.

Synthesis of Hydrolytically Robust Acetals for Prodrug or Linker Chemistry

The acid‑stable acetals obtained from the 4‑bromomethylene intermediate [REFS‑1] are suited for projects requiring a hydrolytically inert connection, such as antibody‑drug conjugate linkers or chemical probes that must survive acidic subcellular compartments.

Agrochemical Lead Discovery: Comparative Screening of Under‑Explored Tetrazolo‑Benzothiazine Isomers

Given the established fungicidal efficacy of the related 5H‑[1,5‑a] series (80–100% bean rust control at 400 ppm) [REFS‑2], procuring the 4H‑[5,1‑c] isomer for side‑by‑side greenhouse screening offers a rational path to novel, patentable antifungal chemotypes with potentially differentiated target selectivity.

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